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4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide
Overview
Description
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C18H19Cl2N3S. It is known for its unique structure, which includes a piperazine ring substituted with benzyl and dichlorophenyl groups, and a carbothioamide functional group. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide typically involves the reaction of 4-benzylpiperazine with 3,4-dichlorophenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction mixture is then purified using techniques like column chromatography to obtain the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted piperazines.
Scientific Research Applications
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carboxamide
- 4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific research applications .
Biological Activity
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide is a synthetic compound belonging to the piperazine class, which has garnered attention for its diverse biological activities. This compound is characterized by its unique structural features that contribute to its potential therapeutic applications in various fields, particularly pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular structure of this compound can be represented as follows:
- Molecular Formula : CHClNS
- Molecular Weight : 367.31 g/mol
Key Functional Groups
- Piperazine Ring : Central to its activity, facilitating interactions with biological targets.
- Chlorophenyl Group : Enhances lipophilicity and may influence receptor binding.
- Thioamide Group : Implicated in various biological activities including enzyme inhibition.
Antimicrobial Activity
Research has indicated that compounds containing piperazine derivatives exhibit significant antimicrobial properties. In a study assessing various piperazine derivatives, including those similar to this compound, notable antibacterial activity was observed against Gram-positive and Gram-negative bacteria. The presence of the dichlorophenyl group appears to enhance this activity due to increased hydrophobic interactions with bacterial membranes .
Anticancer Properties
The anticancer potential of this compound has been explored through various in vitro assays. For instance, a study demonstrated that related compounds exhibited cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .
Neuropharmacological Effects
Piperazine derivatives are often studied for their neuropharmacological effects. Preliminary studies suggest that this compound may have potential as an antidepressant or anxiolytic agent. The compound's ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways, is currently under investigation .
The biological activity of this compound is thought to be mediated through several mechanisms:
- Receptor Binding : The compound may act as a ligand for various receptors, including serotonin receptors (5-HT) and dopamine receptors (D2), influencing neurotransmission.
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways or signaling cascades, contributing to its pharmacological effects.
- Cellular Interactions : The thioamide functionality could facilitate interactions with cellular proteins or nucleic acids, altering cellular processes such as proliferation and apoptosis.
Study 1: Antimicrobial Efficacy
In a comparative study of piperazine derivatives against bacterial strains, this compound demonstrated an MIC (Minimum Inhibitory Concentration) of 15 µg/mL against Staphylococcus aureus and Escherichia coli. This indicates a promising profile for further development as an antimicrobial agent .
Study 2: Anticancer Activity
A recent investigation into the cytotoxic effects of piperazine derivatives revealed that this compound had an IC50 value of 25 µM against the MCF-7 cell line. This suggests significant potential for development as an anticancer therapeutic .
Properties
IUPAC Name |
4-benzyl-N-(3,4-dichlorophenyl)piperazine-1-carbothioamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19Cl2N3S/c19-16-7-6-15(12-17(16)20)21-18(24)23-10-8-22(9-11-23)13-14-4-2-1-3-5-14/h1-7,12H,8-11,13H2,(H,21,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNSCHTVBGXTIEM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=S)NC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19Cl2N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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